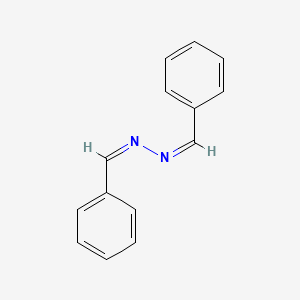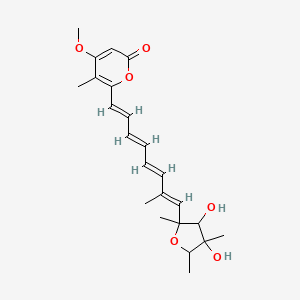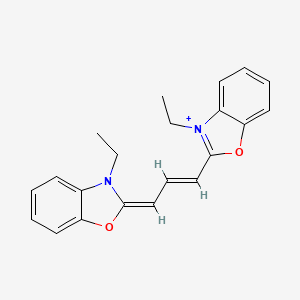
trans-Octadec-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-octadec-7-ene is an octadec-7-ene.
科学的研究の応用
Transdermal Drug Delivery
A study conducted by Marepally et al. (2013) focused on designing novel lipids, including variants of octadecene, to enhance the transdermal permeation of drugs. The study showed that specific lipids significantly increased the permeation of drugs like melatonin and caffeine compared to standard permeation enhancers. This research suggests that octadecene derivatives can play a crucial role in developing more efficient transdermal drug delivery systems (Marepally et al., 2013).
Natural Source Compounds
El-Jaber et al. (2003) identified new acetylenic acids from the aerial parts of Nanodea muscosa, including octadecene derivatives. These compounds were the first examples of specific fatty diacids isolated from natural sources. This study highlights the potential of octadecene derivatives in exploring new natural compounds with potential pharmacological applications (El-Jaber et al., 2003).
Material Investigation
Wiesauer et al. (2005) discussed the use of Optical Coherence Tomography (OCT) in material investigation, which could be relevant in studying materials including octadecene derivatives. While not directly focused on octadecene, the methodology could be applicable for its analysis in various materials (Wiesauer et al., 2005).
Bioconversion Studies
Research by Turpeinen et al. (2002) examined the conversion of vaccenic acid (a trans-octadecenoic acid) to conjugated linoleic acid in humans. This study can provide insights into the metabolic pathways and health implications of trans-octadecene fatty acids in human nutrition (Turpeinen et al., 2002).
Gene Delivery Systems
He et al. (2013) discussed the development of a gene delivery system using cationic solid lipid nanoparticles (SLNs) which include octadecylamine, a derivative of octadecene. This system was found to be effective in gene transfection, demonstrating the potential of octadecene derivatives in gene therapy applications (He et al., 2013).
特性
製品名 |
trans-Octadec-7-ene |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
(E)-octadec-7-ene |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-18H2,1-2H3/b15-13+ |
InChIキー |
VBDYOHYDAONYJK-FYWRMAATSA-N |
異性体SMILES |
CCCCCCCCCC/C=C/CCCCCC |
SMILES |
CCCCCCCCCCC=CCCCCCC |
正規SMILES |
CCCCCCCCCCC=CCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



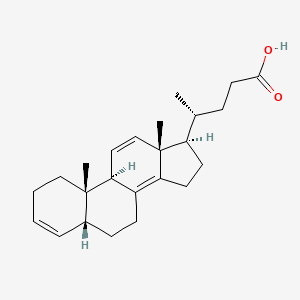
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)
![5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1234135.png)
![N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1234136.png)

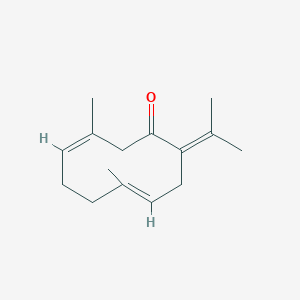

![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)
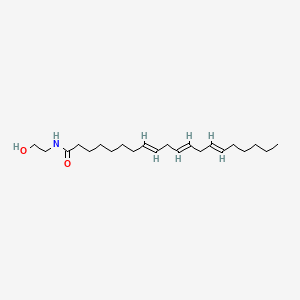
![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234146.png)

